molecular formula C12H29BCl3NSi B12674041 Trichloro(1,1,1-tri-tert-butylsilylamine)boron CAS No. 72169-17-6

Trichloro(1,1,1-tri-tert-butylsilylamine)boron

Cat. No.: B12674041
CAS No.: 72169-17-6
M. Wt: 332.6 g/mol
InChI Key: AHQHGVMDBIPGTM-UHFFFAOYSA-N
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Description

Trichloro(1,1,1-tri-tert-butylsilylamine)boron is a chemical compound with the molecular formula C12H29BCl3NSi It is known for its unique structure, which includes a boron atom bonded to a trichloro group and a silylamine group with three tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro(1,1,1-tri-tert-butylsilylamine)boron typically involves the reaction of boron trichloride with 1,1,1-tri-tert-butylsilylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{BCl}_3 + \text{(t-Bu}_3\text{SiNH}_2) \rightarrow \text{BCl}_3\text{(t-Bu}_3\text{SiNH)} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis is likely to involve similar reaction conditions as those used in laboratory settings, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Trichloro(1,1,1-tri-tert-butylsilylamine)boron undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichloro group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced under specific conditions to form different products.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new boron-nitrogen compounds.

Scientific Research Applications

Trichloro(1,1,1-tri-tert-butylsilylamine)boron has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development and delivery.

    Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Trichloro(1,1,1-tri-tert-butylsilylamine)boron involves its interaction with molecular targets through its boron and silylamine groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: Similar in structure but lacks the tert-butyl groups.

    Tri-tert-butylsilylamine: Contains the silylamine group but without the boron atom.

    Boron Trichloride: Contains the boron and trichloro groups but lacks the silylamine group.

Uniqueness

Trichloro(1,1,1-tri-tert-butylsilylamine)boron is unique due to its combination of boron, trichloro, and silylamine groups with tert-butyl substituents. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.

Properties

CAS No.

72169-17-6

Molecular Formula

C12H29BCl3NSi

Molecular Weight

332.6 g/mol

IUPAC Name

2-[amino(ditert-butyl)silyl]-2-methylpropane;trichloroborane

InChI

InChI=1S/C12H29NSi.BCl3/c1-10(2,3)14(13,11(4,5)6)12(7,8)9;2-1(3)4/h13H2,1-9H3;

InChI Key

AHQHGVMDBIPGTM-UHFFFAOYSA-N

Canonical SMILES

B(Cl)(Cl)Cl.CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)N

Origin of Product

United States

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